4-CHLORO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to a phenoxyethyl group and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenoxyethyl group is then introduced through nucleophilic substitution reactions. Finally, the chlorophenyl group is attached using a coupling reaction, often facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery systems and purification techniques such as crystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-CHLORO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with their replication or metabolic processes. The phenoxyethyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the phenoxyethyl group, in particular, may enhance its solubility and bioavailability compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C22H20ClN3O |
---|---|
Molecular Weight |
377.9g/mol |
IUPAC Name |
4-chloro-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C22H20ClN3O/c23-17-10-12-18(13-11-17)24-16-22-25-20-8-4-5-9-21(20)26(22)14-15-27-19-6-2-1-3-7-19/h1-13,24H,14-16H2 |
InChI Key |
BTJQOVYSTNOLJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.